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molecular formula C8H9N3 B8572812 2-Amino-3-pyridin-4-yl-propionitrile

2-Amino-3-pyridin-4-yl-propionitrile

Cat. No. B8572812
M. Wt: 147.18 g/mol
InChI Key: OGEPGALABKTVMY-UHFFFAOYSA-N
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Patent
US06759428B2

Procedure details

To a solution of ethanol (10 mL), water (0.09 mL, 5 mmol), hydrogen chloride (9.6 mL, 1M in diethyl ether) was added a solution of 2-(benzhydrylidene-amino)-3-pyridin-4-yl-propionitrile (1.50 g, 5 mmol) in ethanol (10 mL). The reaction was stirred for 30 minutes, then concentrated to one third volume. The crude residue was triturated with five 30 mL portions of hexane:ether (4:1 vol:vol) and seven 30 mL portions of hexane. The precipitate was dried in vacuo to give 2-amino-3-pyridin-4-yl-propionitrile as an off white powder (1.05 g, 99%).
Name
Quantity
0.09 mL
Type
reactant
Reaction Step One
Quantity
9.6 mL
Type
reactant
Reaction Step One
Name
2-(benzhydrylidene-amino)-3-pyridin-4-yl-propionitrile
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
O.Cl.C(=[N:16][CH:17]([CH2:20][C:21]1[CH:26]=[CH:25][N:24]=[CH:23][CH:22]=1)[C:18]#[N:19])(C1C=CC=CC=1)C1C=CC=CC=1>C(O)C>[NH2:16][CH:17]([CH2:20][C:21]1[CH:22]=[CH:23][N:24]=[CH:25][CH:26]=1)[C:18]#[N:19]

Inputs

Step One
Name
Quantity
0.09 mL
Type
reactant
Smiles
O
Name
Quantity
9.6 mL
Type
reactant
Smiles
Cl
Name
2-(benzhydrylidene-amino)-3-pyridin-4-yl-propionitrile
Quantity
1.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)=NC(C#N)CC1=CC=NC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated to one third volume
CUSTOM
Type
CUSTOM
Details
The crude residue was triturated with five 30 mL portions of hexane:ether (4:1 vol:vol) and seven 30 mL portions of hexane
CUSTOM
Type
CUSTOM
Details
The precipitate was dried in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC(C#N)CC1=CC=NC=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.05 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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